N-benzyl-2-quinolin-2-ylsulfanylpropanamide
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Overview
Description
N-benzyl-2-quinolin-2-ylsulfanylpropanamide is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-quinolin-2-ylsulfanylpropanamide typically involves the reaction of quinoline derivatives with benzyl halides and thiol-containing compounds. One common method involves the nucleophilic substitution reaction of 2-chloroquinoline with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with propanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-quinolin-2-ylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-quinolin-2-ylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. Additionally, the compound may interact with cellular signaling pathways, leading to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar double-ring structure.
2-chloroquinoline: A precursor used in the synthesis of N-benzyl-2-quinolin-2-ylsulfanylpropanamide.
Benzyl mercaptan: A thiol-containing compound used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline ring with a benzyl group and a sulfanylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-2-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14(19(22)20-13-15-7-3-2-4-8-15)23-18-12-11-16-9-5-6-10-17(16)21-18/h2-12,14H,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJYQBIUTVQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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